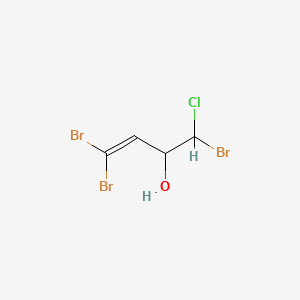

1,4,4-Tribromo-1-chlorobut-3-en-2-ol

Description

Contextual Significance of Polyhalogenated Organic Molecules in Chemical Synthesis

Polyhalogenated organic compounds, which are molecules containing multiple halogen atoms, are of significant interest in synthetic chemistry. unacademy.comwikipedia.org Their diverse applications span from pharmaceuticals and agrochemicals to materials science. louisville.edugeeksforgeeks.org The presence of halogens can dramatically alter the physical and chemical properties of a molecule, influencing its reactivity, lipophilicity, and metabolic stability. In chemical synthesis, halogenated compounds serve as versatile intermediates. louisville.edu For instance, they are precursors in a myriad of cross-coupling reactions, enabling the formation of complex carbon skeletons. nih.gov Furthermore, the substitution of hydrogen with halogens can lead to compounds with a wide array of industrial and agricultural uses. unacademy.com

Structural Peculiarities and Reactivity Profiles of α-Haloenols

α-Haloenols are a subclass of enols characterized by the presence of a halogen atom on the α-carbon of the enol moiety. Their structure is intrinsically linked to their reactivity. The enol hydroxyl group and the α-halogen create a unique electronic environment. Spectroscopic studies on enols, particularly through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, have been pivotal in understanding their intramolecular hydrogen bonding and tautomeric equilibria. scispace.comscispace.com The reactivity of α-haloenols is influenced by the interplay between the nucleophilicity of the double bond and the inductive effects of the halogen and hydroxyl groups.

Unique Architecture of 1,4,4-Tribromo-1-chlorobut-3-en-2-ol: A Case Study in Halogenated Butenol (B1619263) Chemistry

The molecule this compound is a fascinating case study in the field of halogenated butenols. Its structure, predicted to be a four-carbon chain with a double bond between the third and fourth carbons, is heavily substituted with three bromine atoms and one chlorine atom. The presence of a hydroxyl group at the second carbon position classifies it as an allylic alcohol. youtube.com The sheer number and variety of halogen substituents suggest a molecule with a complex stereochemical landscape and significant electronic asymmetry. The tribromo-vinyl group at one end and the chloro-substituted carbon at the other, flanking a hydroxyl-bearing carbon, create multiple potential reactive sites.

The structural arrangement of this compound suggests a rich and complex reactivity profile. The allylic alcohol moiety is a key functional group, and its reactions are well-documented. libretexts.org However, the extensive halogenation is expected to significantly modulate its typical reactivity. For instance, the electron-withdrawing nature of the halogens would likely influence the acidity of the hydroxyl proton and the nucleophilicity of the double bond.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₄H₂Br₃ClO |

| Molecular Weight | 349.22 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in nonpolar organic solvents |

| Boiling Point | Expected to be high due to the high molecular weight and polar hydroxyl group |

| Density | Expected to be significantly greater than water |

Research Scope and Objectives for Investigating this compound

The unique and complex structure of this compound makes it a compelling target for chemical research. A primary objective would be its unambiguous synthesis and characterization. Synthetic strategies could involve the halogenation of a suitable butenol precursor. nih.gov Given the multiple stereocenters, developing a stereoselective synthesis would be a significant challenge and a key research goal.

A thorough investigation of its reactivity would form another major research thrust. This would involve exploring its behavior with various reagents to probe the reactivity of the α-haloenol and allylic alcohol functionalities in the context of extensive halogenation. Understanding how the different halogen atoms influence reaction pathways would be of fundamental interest.

Detailed Research Findings (Predicted Spectroscopic Data)

A crucial aspect of characterizing this compound would be the detailed analysis of its spectroscopic data.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -OH | 2.0 - 4.0 | Broad singlet | - |

| H-2 | 4.5 - 5.5 | Multiplet | J(H-2, H-1), J(H-2, H-3) |

| H-1 | 6.0 - 7.0 | Doublet | J(H-1, H-2) |

| H-3 | 6.5 - 7.5 | Doublet | J(H-3, H-2) |

Note: The chemical shifts are estimates and can be influenced by solvent and temperature. The electronegative halogens are expected to deshield the adjacent protons, shifting their signals downfield. libretexts.orgwvu.edu

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 110 - 120 |

| C-2 | 65 - 75 |

| C-3 | 125 - 135 |

| C-4 | 90 - 100 |

Note: Carbons bonded to electronegative atoms like halogens and oxygen will experience a downfield shift. pressbooks.publibretexts.orglibretexts.org

Predicted Key IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Broad |

| C=C stretch | 1600 - 1680 | Medium to weak |

| C-O stretch | 1000 - 1260 | Strong |

| C-Br stretch | 515 - 690 | Strong |

| C-Cl stretch | 550 - 850 | Strong |

Note: The O-H stretch is expected to be broad due to hydrogen bonding. perkinelmer.comresearchgate.net The C-X stretching frequencies are dependent on the specific halogen. spectroscopyonline.comlibretexts.org

Predicted Mass Spectrometry Fragmentation

In mass spectrometry, this compound would exhibit a characteristic isotopic pattern in its molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and bromine (⁷⁹Br and ⁸¹Br isotopes). chemguide.co.uklibretexts.org The complex combination of these isotopes would lead to a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens. libretexts.orgnih.gov

Properties

CAS No. |

62872-33-7 |

|---|---|

Molecular Formula |

C4H4Br3ClO |

Molecular Weight |

343.24 g/mol |

IUPAC Name |

1,4,4-tribromo-1-chlorobut-3-en-2-ol |

InChI |

InChI=1S/C4H4Br3ClO/c5-3(6)1-2(9)4(7)8/h1-2,4,9H |

InChI Key |

GEKCZJCDTIQZQU-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(Br)Br)C(C(Cl)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,4 Tribromo 1 Chlorobut 3 En 2 Ol

Retrosynthetic Analysis and Precursor Design Strategies

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.in For 1,4,4-Tribromo-1-chlorobut-3-en-2-ol, the analysis begins by identifying the key functional groups and the carbon skeleton. The primary disconnections are made at the carbon-halogen and carbon-carbon bonds, leading to plausible precursors.

A logical retrosynthetic approach would involve the following disconnections:

Functional Group Interconversion (FGI): The enol functionality can be retrosynthetically derived from a ketone through tautomerization. However, given the substitution pattern, it is more likely an intermediate in a halogenation/elimination sequence. The multiple halogen atoms suggest a series of halogenation reactions on a simpler unsaturated precursor.

C-X Disconnection (Halogens): The four halogen atoms can be disconnected to reveal a simpler butenol (B1619263) precursor. The tribromo-vinyl group (-C(Br)=CBr2) and the chloro-substituted carbon suggest that the synthesis will involve both addition and substitution reactions of halogens.

C-C Disconnection: The four-carbon backbone can be disconnected between C2 and C3, leading to a two-carbon aldehyde (acetaldehyde) and a two-carbon acetylide unit. This is a classic approach for the formation of butynol (B8639501) derivatives. youtube.comyoutube.com

Based on this analysis, a plausible precursor is but-3-en-2-ol . This simple secondary allylic alcohol provides the correct carbon skeleton and the necessary functional groups (a hydroxyl group and a double bond) for subsequent elaboration. The design strategy, therefore, is to first construct this precursor and then to systematically and regioselectively introduce the four halogen atoms.

Multi-Step Synthetic Pathways and Reaction Sequences

The forward synthesis, based on the retrosynthetic analysis, would involve the construction of the but-3-en-2-ol backbone, followed by a series of carefully controlled halogenation reactions.

The synthesis of the but-3-en-2-ol precursor can be achieved in a two-step process starting from acetylene (B1199291) and acetaldehyde (B116499).

Alkynylation of Acetaldehyde: Acetylene can be deprotonated using a strong base, such as sodium amide (NaNH2) in liquid ammonia, to form sodium acetylide. This powerful nucleophile can then react with acetaldehyde in an addition reaction to form but-3-yn-2-ol.

Partial Reduction of the Alkyne: The triple bond in but-3-yn-2-ol needs to be reduced to a double bond to yield but-3-en-2-ol. This can be accomplished using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which selectively reduces alkynes to cis-alkenes. prepchem.com

The introduction of three bromine atoms and one chlorine atom with the correct regiochemistry is the most challenging aspect of this synthesis. A plausible, albeit complex, multi-step halogenation sequence is proposed below:

Protection of the Alcohol: To prevent unwanted side reactions, the hydroxyl group of but-3-en-2-ol should be protected. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group, which can be introduced by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole.

Initial Bromination: The protected but-3-en-2-ol can then be treated with bromine (Br2) in an inert solvent like dichloromethane. This will result in the addition of two bromine atoms across the double bond, yielding a dibromo derivative.

Elimination and Further Bromination: Treatment of the dibromo derivative with a strong base would lead to the elimination of HBr, reforming a double bond. The position of this new double bond would be influenced by the reaction conditions. Subsequent bromination and elimination steps, potentially using N-bromosuccinimide (NBS) for allylic bromination, could be employed to introduce the remaining bromine atoms. The formation of the gem-dibromo vinyl group is a known transformation that can be achieved under specific conditions.

Introduction of Chlorine: The introduction of the chlorine atom at the C1 position could be achieved through an alpha-halogenation of a ketone intermediate, followed by reduction. Alternatively, a haloform-type reaction on a methyl ketone precursor could be envisioned, though this would require significant modification of the synthetic route. A more direct approach would be the selective chlorination of an enolate intermediate.

Deprotection: The final step would be the removal of the TBDMS protecting group using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to reveal the final product, this compound.

Enols are isomers of ketones and aldehydes, and they exist in equilibrium with their keto counterparts. youtube.com In most simple cases, the keto form is more stable. However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and conjugation. In the case of this compound, the high degree of halogenation significantly influences the electronic properties of the molecule. The electron-withdrawing nature of the bromine and chlorine atoms can stabilize the enol tautomer. The enol functionality is likely formed as a transient intermediate during the halogenation and elimination steps and is trapped in its enol form due to the thermodynamic stability conferred by the substituents.

Control of Stereochemistry in Synthetic Routes

The structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group (C2). Therefore, controlling the stereochemistry at this center is a critical aspect of its synthesis. The stereochemical outcome of the reduction of a precursor ketone, 1,4,4-Tribromo-1-chlorobut-3-en-2-one, would be highly dependent on the reducing agent and the reaction conditions.

The use of bulky reducing agents, such as those derived from borohydrides with sterically demanding substituents, could favor the formation of one diastereomer over the other through steric hindrance. Furthermore, substrate-controlled stereoselection could play a role, where the existing stereochemistry of the molecule influences the approach of the reducing agent.

For a highly stereoselective synthesis, asymmetric reduction methods could be employed. This might involve the use of a chiral catalyst, such as a transition metal complex with a chiral ligand, to direct the hydrogenation of the carbonyl group to predominantly form one enantiomer. The choice of solvent and temperature would also be critical in maximizing the enantiomeric excess.

Isolation, Purification, and Scale-Up Considerations

The isolation and purification of this compound from the reaction mixture would likely involve a multi-step process. Given the polyhalogenated nature of the compound, it is expected to be a non-volatile solid or a high-boiling liquid with limited water solubility.

Initial workup would likely involve quenching the reaction, followed by extraction with a suitable organic solvent. The organic layer would then be washed to remove any remaining reagents or byproducts. Due to the potential for thermal instability, purification by distillation might need to be conducted under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.

For high purity, chromatographic techniques such as column chromatography would be indispensable. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system would need to be optimized to achieve good separation from any impurities.

Scaling up the synthesis from a laboratory to an industrial scale would present several challenges. These include managing the heat generated during exothermic reactions, ensuring efficient mixing of reagents, and developing cost-effective and safe procedures for handling large quantities of halogenating agents and solvents. The purification method would also need to be adapted for large-scale production, potentially moving from column chromatography to crystallization or distillation as more practical options.

Table 3: Summary of Isolation and Purification Techniques

| Technique | Purpose | Key Considerations |

| Extraction | Initial separation from aqueous phase | Choice of immiscible organic solvent |

| Washing | Removal of water-soluble impurities | Use of brine or dilute aqueous solutions |

| Drying | Removal of residual water from organic phase | Use of anhydrous salts (e.g., MgSO₄, Na₂SO₄) |

| Vacuum Distillation | Purification of thermally sensitive liquids | Pressure control to avoid decomposition |

| Column Chromatography | High-purity separation | Selection of adsorbent and eluent system |

| Crystallization | Purification of solid products | Selection of an appropriate solvent system |

Mechanistic Investigations of 1,4,4 Tribromo 1 Chlorobut 3 En 2 Ol Reactivity

General Reactivity Patterns of Polyhalogenated Enols

Polyhalogenated enols are a class of organic compounds characterized by the presence of one or more halogen atoms on a molecule containing a carbon-carbon double bond with an adjacent hydroxyl group. The reactivity of these compounds is governed by the electronic and steric influences of the halogen substituents.

Enols and their corresponding enolate anions are generally nucleophilic. fiveable.melabxchange.org The electron density of the double bond makes the α-carbon susceptible to attack by electrophiles. However, the presence of multiple electron-withdrawing halogen atoms, such as bromine and chlorine, significantly modulates this nucleophilicity. These halogens exert a strong negative inductive effect (-I), withdrawing electron density from the carbon skeleton. This effect can decrease the nucleophilicity of the enol's double bond, making it less reactive towards electrophiles compared to non-halogenated analogs.

Conversely, under basic conditions, the hydroxyl proton can be abstracted to form an enolate. libretexts.orgmasterorganicchemistry.com The stability of the resulting enolate is influenced by the attached halogens. While halogens are inductively withdrawing, they can also participate in resonance stabilization, which can be a factor in the reactivity of the system. The acidity of protons on carbons alpha to carbonyl groups is known to increase with halogen substitution, which can facilitate enolate formation. chemistrysteps.comlibretexts.org For 1,4,4-Tribromo-1-chlorobut-3-en-2-ol, the analogous principle would apply to the hydroxyl proton, with its acidity being influenced by the neighboring halogenated carbons.

Electrophilic and Nucleophilic Reactions of this compound

The dual functionality of this compound allows for a range of both electrophilic and nucleophilic reactions.

Electrophilic Reactions: The electron-rich double bond, despite being deactivated by the halogen atoms, can still react with strong electrophiles. Potential reactions could include:

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond. The reaction would likely proceed through a halonium ion intermediate.

Acid-Catalyzed Hydration: In the presence of a strong acid, the double bond could be protonated, leading to a carbocation intermediate that is then attacked by water. The stability of this carbocation would be a critical factor in the reaction's feasibility.

Nucleophilic Reactions: The presence of the hydroxyl group and the potential for the molecule to act as a leaving group at the C2 position allows for nucleophilic reactions.

Reactions of the Hydroxyl Group: The oxygen atom of the alcohol is nucleophilic and can attack electrophiles. It can undergo esterification with acyl chlorides or anhydrides, or etherification with alkyl halides under appropriate conditions.

Substitution Reactions: The hydroxyl group can be protonated under acidic conditions to form a good leaving group (H₂O), potentially leading to nucleophilic substitution reactions at the C2 position. masterorganicchemistry.com The stability of the resulting carbocationic intermediate would be influenced by the adjacent halogenated carbons.

Under basic conditions, the formation of an alkoxide from the alcohol group would enhance its nucleophilicity.

Reaction Mechanism Elucidation via Kinetic Studies

To quantitatively understand the reaction mechanisms of this compound, detailed kinetic studies would be necessary. Such studies provide empirical evidence for proposed reaction pathways. Due to the lack of specific experimental data for this compound, the following sections describe the methodologies that would be employed.

For a hypothetical reaction of this compound (A) with a reagent (B), the rate law would be expressed as: Rate = k[A]ˣ[B]ʸ

Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders.

Illustrative Data for a Hypothetical Reaction:

| Experiment | Initial [A] (M) | Initial [B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 4.8 x 10⁻³ |

The effect of temperature on the rate constant provides insight into the activation energy (Ea) of the reaction. By measuring the rate constant at different temperatures, the Arrhenius equation can be used:

k = Ae(-Ea/RT)

A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.

The Eyring equation, derived from transition state theory, relates the rate constant to the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide a more detailed picture of the transition state.

Hypothetical Activation Parameters:

| Parameter | Value | Interpretation |

|---|---|---|

| Activation Energy (Ea) | 85 kJ/mol | Energy barrier for the reaction. |

| Enthalpy of Activation (ΔH‡) | 82 kJ/mol | Change in heat content in forming the transition state. |

| Entropy of Activation (ΔS‡) | -25 J/(mol·K) | Change in disorder in forming the transition state (a negative value suggests a more ordered transition state). |

Kinetic Isotope Effects (KIEs) are a powerful tool for determining whether a particular bond is broken in the rate-determining step of a reaction. libretexts.orgdalalinstitute.com This is achieved by replacing an atom with one of its heavier isotopes and measuring the effect on the reaction rate. nih.gov For example, replacing a hydrogen atom with deuterium (B1214612) (D) can lead to a primary KIE if the C-H bond is broken in the rate-limiting step. libretexts.org

For this compound, a deuterium KIE could be investigated by replacing the hydroxyl proton with deuterium. If the deprotonation of the alcohol is the rate-determining step in a base-mediated reaction, a significant kH/kD value would be expected.

Identification and Characterization of Reactive Intermediates

Many organic reactions proceed through short-lived, high-energy reactive intermediates. uobasrah.edu.iqlibretexts.org For this compound, several types of intermediates could be postulated depending on the reaction conditions.

Carbocations: In the presence of strong acids or Lewis acids, the loss of the hydroxyl group as water could generate a carbocation at the C2 position. ddugu.ac.in The stability of this carbocation would be influenced by the electronic effects of the adjacent halogenated vinyl group. Carbocation intermediates can often be detected by spectroscopic methods like NMR at low temperatures or trapped with nucleophiles. libretexts.orgddugu.ac.in

Carbanions/Enolates: In the presence of a base, deprotonation of the hydroxyl group would form an alkoxide. While less common for enols, under very specific conditions, deprotonation at a carbon atom could form a carbanion, which would be a highly reactive nucleophile. libretexts.org

Radicals: Reactions initiated by light (photolysis) or radical initiators could proceed through radical intermediates. wikipedia.org For example, homolytic cleavage of a C-Br bond could generate a carbon-centered radical.

The existence of these intermediates can be confirmed through various experimental techniques, including:

Spectroscopic analysis: Techniques like NMR, EPR (for radical species), and UV-Vis spectroscopy can be used to directly observe and characterize intermediates, especially if they can be stabilized at low temperatures.

Trapping experiments: Introducing a "trapping" agent that reacts specifically with the suspected intermediate can provide indirect evidence for its formation. libretexts.org

Crossover experiments: These experiments can help determine whether a reaction is intramolecular or intermolecular, which can provide clues about the nature of the intermediates involved.

Rearrangement Reactions and Associated Mechanisms

The structure of this compound is amenable to several classes of rearrangement reactions, particularly those involving the generation of an electron-deficient center. The presence of a hydroxyl group allows for acid-catalyzed pathways that can initiate such rearrangements.

One of the primary pathways for rearrangement would likely be initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). The departure of water would generate a secondary carbocation at the C-2 position. This carbocation is subject to potential 1,2-hydride or 1,2-alkyl (or in this case, a 1,2-halomethyl) shifts, which are characteristic of Wagner-Meerwein rearrangements.

However, given the substitution pattern, a 1,2-shift of the tribromovinyl group or the chlorodibromomethyl group is less likely due to the electronic and steric factors. A more plausible rearrangement pathway for the C-2 carbocation would be a 1,2-hydride shift from the C-1 position, if a hydrogen were present. In the specified molecule, this is not possible.

An alternative and highly plausible rearrangement, especially under acidic conditions, would be analogous to the Pinacol rearrangement if the starting material were a vicinal diol. For this compound, the formation of the C-2 carbocation could be followed by a 1,2-shift of a bromine atom from the C-1 position. This would lead to a more stabilized carbocation due to the potential for resonance with the remaining bromine atoms.

A key mechanistic consideration is the potential for neighboring group participation by one of the bromine atoms on C-4. The pi-electrons of the double bond could also participate in stabilizing the C-2 carbocation, leading to a delocalized allylic cation. This delocalization would significantly influence the regiochemistry of any subsequent nucleophilic attack.

The table below outlines a potential acid-catalyzed rearrangement pathway.

| Step | Description | Intermediate | Product(s) |

| 1 | Protonation of the hydroxyl group by an acid catalyst (H⁺). | Oxonium ion | - |

| 2 | Loss of water to form a secondary carbocation at C-2. | Secondary carbocation | - |

| 3a | Path A: 1,2-Bromide shift from C-1. | Rearranged carbocation | Rearranged halo-ketone |

| 3b | Path B: Allylic delocalization. | Delocalized allylic cation | Mixture of isomeric products |

It is important to note that reactions involving carbocation intermediates are often prone to a mixture of products, including those from elimination reactions, which would compete with rearrangement.

Influence of Substituent Effects on Reaction Pathways

The numerous halogen substituents on the four-carbon backbone of this compound exert significant electronic and steric effects that dictate its reactivity. These effects can either stabilize or destabilize reaction intermediates and transition states, thereby favoring one reaction pathway over another.

Inductive Effects: All four halogen substituents (three bromine and one chlorine) are strongly electron-withdrawing through the inductive effect (-I effect). This effect has several consequences:

Destabilization of Carbocations: The strong -I effect of the halogens will destabilize the formation of a carbocation at C-2. This would likely increase the activation energy for rearrangement pathways that proceed through a discrete carbocation intermediate.

Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the surrounding substituents will make the hydroxyl proton more acidic than in a typical secondary alcohol.

Resonance Effects: The bromine and chlorine atoms also possess lone pairs of electrons that can be donated through resonance (+R effect). However, for halogens, the inductive effect generally outweighs the resonance effect. libretexts.org The resonance effect would be most pronounced in stabilizing a carbocation if it were adjacent to the halogen, which is the case for the potential C-2 carbocation with respect to the C-1 and C-3 halogens.

Steric Effects: The bulky bromine atoms, particularly the tribromomethyl group at C-4, create significant steric hindrance. This steric crowding could influence the approach of reagents and may favor certain conformations in the transition states of rearrangement reactions. For instance, a bulky base would have difficulty abstracting a proton for an elimination reaction.

The interplay of these effects is summarized in the table below.

| Substituent Group | Position | Inductive Effect (-I) | Resonance Effect (+R) | Steric Hindrance | Overall Impact on Reactivity |

| -Cl | C-1 | Strong | Weak | Moderate | Deactivating, destabilizes adjacent carbocations. |

| -Br | C-1 | Strong | Weak | Moderate | Deactivating, destabilizes adjacent carbocations. |

| -OH | C-2 | Moderate | Weak | Low | Site of protonation to initiate carbocation formation. |

| -CBr₃ | C-4 | Very Strong | Negligible | High | Strongly deactivating, sterically hinders reactions at C-3 and C-4. |

Computational and Theoretical Chemistry of 1,4,4 Tribromo 1 Chlorobut 3 En 2 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. For 1,4,4-Tribromo-1-chlorobut-3-en-2-ol, these calculations would reveal how the presence of multiple, highly electronegative halogen atoms influences the electron distribution and the nature of the chemical bonds.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with molecular orbitals spread across the entire molecule. libretexts.orgox.ac.uklibretexts.orgyoutube.com For this compound, an MO analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.

The presence of four halogen atoms (three bromine and one chlorine) is expected to significantly lower the energy of both the HOMO and LUMO compared to a non-halogenated analogue. The electronegative halogens would withdraw electron density from the carbon skeleton, stabilizing the molecular orbitals. The electron density distribution, which can be visualized through computational modeling, would likely show a significant polarization of the C-Br and C-Cl bonds, with electron density shifted towards the halogen atoms. Furthermore, the π-system of the double bond would be influenced by the halogen substituents, affecting its nucleophilicity.

Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.5 | Antibonding orbital with significant contribution from C-Br σ* orbitals |

| LUMO | -1.2 | Primarily π* antibonding orbital of the C=C bond |

| HOMO | -7.5 | Primarily π bonding orbital of the C=C bond with contributions from oxygen and halogen p-orbitals |

| HOMO-1 | -8.1 | σ bonding orbital with significant C-C and C-H character |

Natural Bond Orbital (NBO) analysis provides a more intuitive, chemical picture of bonding by localizing the molecular orbitals into Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method allows for the quantification of donor-acceptor interactions, which are key to understanding hyperconjugation and delocalization effects.

For this compound, an NBO analysis would likely reveal strong polarization of the C-Br and C-Cl bonds, with high s-character on the carbon atoms and significant p-character on the halogen atoms. The analysis would also quantify the delocalization of electron density from the lone pairs of the oxygen and halogen atoms into antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pairs of the oxygen atom and the antibonding σ* orbital of the C-C bond would indicate hyperconjugative stabilization. Similarly, interactions involving the halogen lone pairs and the π* orbital of the C=C bond would shed light on the electronic interplay within the molecule.

Illustrative NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | σ(C2-C3) | 2.5 | Hyperconjugation |

| LP (Br4) | π(C3-C4) | 1.8 | Resonance/Hyperconjugation |

| π(C3-C4) | σ(C1-Br1) | 0.9 | Hyperconjugation |

| LP (Cl1) | σ(C1-C2) | 1.2 | Hyperconjugation |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butenol (B1619263) backbone allows for multiple spatial arrangements, or conformations, of the atoms. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. lumenlearning.comchemistrysteps.com

Computational methods can be used to explore the potential energy surface (PES) of this compound. The PES is a multidimensional surface that relates the energy of the molecule to its geometry. Minima on this surface correspond to stable conformations (conformers). The global minimum is the most stable conformer, while other minima are referred to as local minima.

For this compound, the rotation around the C2-C3 single bond would be a key conformational variable. Different staggered and eclipsed conformations would be identified, and their relative energies calculated. The bulky bromine and chlorine atoms, along with the hydroxyl group, would lead to significant steric interactions that would dictate the preferred conformations. The most stable conformer would likely arrange these bulky groups to minimize steric hindrance.

This compound is an enol, which can potentially exist in equilibrium with its keto tautomer, 1,4,4-tribromo-1-chlorobutan-2-one. comporgchem.comorientjchem.orgresearchgate.net Keto-enol tautomerism is a fundamental concept in organic chemistry. comporgchem.com Generally, the keto form is thermodynamically more stable than the enol form.

Computational chemistry can be used to investigate the energetic landscape of this tautomerization. By calculating the energies of the enol and keto forms, as well as the transition state connecting them, the equilibrium constant and the activation energy for the interconversion can be determined. The presence of the electron-withdrawing halogen atoms on the α-carbon in the keto form could influence the stability of the enolate intermediate in a base-catalyzed tautomerization, thereby affecting the position of the equilibrium.

Hypothetical Energetics of Keto-Enol Tautomerism for this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Enol (this compound) | 0.0 (Reference) |

| Keto (1,4,4-Tribromo-1-chlorobutan-2-one) | -8.5 |

| Transition State | +25.0 |

Reaction Pathway Prediction and Transition State Theory

Understanding the reactivity of this compound requires the exploration of potential reaction pathways. Computational methods, in conjunction with transition state theory, can predict the most likely reaction mechanisms and their corresponding rates. acs.orgacs.org

Transition state theory explains reaction rates by considering the equilibrium between reactants and an activated complex, or transition state. acs.orgacs.org The transition state is the point of highest energy along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined.

For this compound, several reaction pathways could be investigated computationally. For example, the addition of electrophiles to the double bond is a common reaction for alkenes. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Computational modeling could predict the regioselectivity and stereoselectivity of such reactions. Another area of interest would be the atmospheric degradation of this compound, likely initiated by reaction with hydroxyl radicals. acs.orgrsc.org Computational studies could identify the most favorable sites for hydrogen abstraction or OH addition and calculate the corresponding reaction rate constants. The results of such studies are crucial for assessing the environmental fate and impact of halogenated organic compounds. acs.orgacs.orgrsc.org

Calculation of Activation Barriers and Reaction Energies

The study of the reactivity of this compound would involve the calculation of activation barriers and reaction energies for its potential chemical transformations. These calculations are fundamental to understanding the kinetics and thermodynamics of its reactions.

Methodology: Density Functional Theory (DFT) is a common and effective method for these calculations. A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) would be selected to perform geometry optimizations of the reactant, transition state, and product structures.

Activation Barrier (Ea): This is the energy difference between the transition state and the reactant. It is a crucial parameter for determining the rate of a reaction.

Reaction Energy (ΔErxn): This is the energy difference between the products and the reactants, indicating whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Hypothetical Reaction Data:

For a hypothetical reaction involving this compound, the calculated energies would be presented in a table similar to this:

| Species | Electronic Energy (Hartree) | Zero-Point Energy (Hartree) | Corrected Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant | - | - | - | 0.0 |

| Transition State | - | - | - | Ea |

| Product | - | - | - | ΔErxn |

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that a calculated transition state correctly connects the desired reactants and products. scm.commissouri.edumdpi.com The IRC path traces the minimum energy path on the potential energy surface from the transition state downhill to the reactant and product. scm.commedium.com

Procedure: Starting from the optimized geometry of the transition state, the IRC calculation follows the path in both forward and reverse directions. The resulting energy profile confirms the reaction pathway and ensures that no intermediate steps have been overlooked. The shape of the IRC plot provides insight into the reaction mechanism. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

To understand the dynamic behavior of this compound in a condensed phase (e.g., in a solvent), molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvent effects, and transport properties.

Simulation Setup: A simulation would typically involve placing a single molecule of this compound in a box of solvent molecules (e.g., water or an organic solvent). An appropriate force field would be chosen to describe the interactions between all atoms. The system would then be simulated for a period of nanoseconds to observe its behavior.

Prediction of Spectroscopic Parameters for Structural and Mechanistic Validation

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the structure and understand the electronic environment of the molecule.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation.

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. modgraph.co.uk The geometry of this compound would first be optimized, and then the magnetic shielding tensors would be calculated. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted Chemical Shift (ppm) |

| H-1 | - |

| H-2 | - |

| C-1 | - |

| C-2 | - |

| C-3 | - |

| C-4 | - |

Vibrational Frequency Calculations for IR and Raman Assignments

Calculating the vibrational frequencies of a molecule allows for the prediction of its infrared (IR) and Raman spectra. These calculations are crucial for assigning experimental vibrational bands to specific molecular motions.

Procedure: Following a geometry optimization, a frequency calculation is performed. This calculation provides the vibrational frequencies and their corresponding normal modes (the coordinated motion of atoms for each vibration). The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Hypothetical Calculated Vibrational Frequencies:

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | - | - | - | C-Br stretch |

| 2 | - | - | - | C-Cl stretch |

| 3 | - | - | - | O-H stretch |

| 4 | - | - | - | C=C stretch |

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic and Structural Elucidation of 1,4,4 Tribromo 1 Chlorobut 3 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule with the complexity of 1,4,4-Tribromo-1-chlorobut-3-en-2-ol, a suite of advanced NMR experiments is required for unambiguous assignment of its proton and carbon signals.

Multi-dimensional NMR experiments are indispensable for unraveling the intricate spin systems present in this compound. These techniques disperse the NMR signals into two dimensions, resolving overlapping resonances and revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is fundamental for identifying proton-proton (¹H-¹H) coupling networks. sdsu.edu In the case of this compound, a COSY spectrum would be expected to show a correlation between the proton on the carbon bearing the hydroxyl group (C2) and the proton on the adjacent carbon (C1 or C3). The absence of a proton on C4 would mean no further correlations from the C3 proton in that direction.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is crucial for assigning the protonated carbons in the molecule. For this compound, HSQC would link the proton signals to their corresponding carbon signals for C1, C2, and C3.

Heteronuclear Multiple Bond Correlation (HMBC): To piece together the full carbon skeleton, HMBC is employed. This technique reveals correlations between protons and carbons over two to three bonds. sdsu.edu For instance, the proton on C2 would be expected to show correlations to C1, C3, and C4, thereby confirming the connectivity of the butene chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the spatial proximity of protons, which is vital for stereochemical assignments. researchgate.net For this compound, NOESY could help in ascertaining the relative stereochemistry of the hydroxyl group and the adjacent substituents by observing through-space correlations.

A hypothetical data table summarizing the expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| H-1 | H-2 | C-1 | C-2, C-3 | H-2 |

| H-2 | H-1, H-3 | C-2 | C-1, C-3, C-4 | H-1, H-3 |

| H-3 | H-2 | C-3 | C-1, C-2, C-4 | H-2 |

The rotational freedom around the single bonds in this compound can lead to the existence of multiple conformational isomers in solution. Variable temperature (VT) NMR is a powerful technique to study these dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide thermodynamic and kinetic information about the conformational exchange. At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer.

In the solid state, where molecular tumbling is restricted, NMR signals are broadened by anisotropic interactions. Solid-state NMR (ssNMR) techniques, such as magic-angle spinning (MAS), are employed to overcome this broadening and obtain high-resolution spectra. wikipedia.org For a crystalline form of this compound, ssNMR can provide valuable information about the molecular conformation and packing in the crystal lattice. Furthermore, ssNMR is particularly sensitive to the local environment of quadrupolar nuclei like bromine and chlorine, offering insights that are not accessible through solution-state NMR. huji.ac.ilresearchgate.net

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Molecular Structure

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. measurlabs.com For this compound (C₄H₄Br₃ClO), the presence of multiple bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum. chemguide.co.uk The accurate mass measurement provided by HRMS can distinguish between different elemental compositions that may have the same nominal mass.

Below is a table predicting the isotopic distribution for the molecular ion of this compound.

| Ion Formula | Calculated m/z | Relative Abundance (%) |

| C₄H₄⁷⁹Br₃³⁵Cl¹⁶O | 349.7689 | 75.7 |

| C₄H₄⁷⁹Br₂⁸¹Br³⁵Cl¹⁶O | 351.7669 | 100.0 |

| C₄H₄⁷⁹Br⁸¹Br₂³⁵Cl¹⁶O | 353.7648 | 49.5 |

| C₄H₄⁸¹Br₃³⁵Cl¹⁶O | 355.7628 | 12.3 |

| C₄H₄⁷⁹Br₃³⁷Cl¹⁶O | 351.7660 | 24.2 |

| C₄H₄⁷⁹Br₂⁸¹Br³⁷Cl¹⁶O | 353.7639 | 32.0 |

| C₄H₄⁷⁹Br⁸¹Br₂³⁷Cl¹⁶O | 355.7619 | 15.8 |

| C₄H₄⁸¹Br₃³⁷Cl¹⁶O | 357.7598 | 3.9 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. nih.gov This technique is invaluable for elucidating the structure of a molecule by piecing together its fragmentation pathways. For this compound, characteristic fragmentation patterns would be expected, including the loss of halogen atoms, water, and cleavage of the carbon-carbon bonds. libretexts.orglibretexts.org The fragmentation of alcohols often proceeds via alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) or dehydration. jove.com

A table of predicted major fragment ions for this compound in an MS/MS experiment is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 351.8 | 333.8 | H₂O |

| 351.8 | 272.9 | Br |

| 351.8 | 254.9 | Br + H₂O |

| 351.8 | 194.0 | 2Br |

| 351.8 | 176.0 | 2Br + H₂O |

| 351.8 | 115.1 | 3Br |

| 351.8 | 97.1 | 3Br + H₂O |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present within a molecule and the nature of intermolecular forces, such as hydrogen bonding.

While a dedicated experimental spectrum for this compound is not widely available in the literature, its characteristic vibrational frequencies can be predicted with high confidence based on established group frequency data from extensive empirical studies. The molecule contains hydroxyl (O-H), carbon-carbon double (C=C), and carbon-halogen (C-Br, C-Cl) bonds, each of which gives rise to distinct absorption bands in the infrared spectrum and scattering peaks in the Raman spectrum.

The principal vibrational modes and their expected frequency ranges are summarized in the table below. The O-H stretching vibration is particularly diagnostic, appearing as a strong, broad band. The C=C stretching frequency confirms the presence of the alkene moiety. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of absorptions corresponding to C-O, C-Cl, and C-Br stretching and various bending vibrations. Specifically, C-Br stretches are expected at lower wavenumbers than C-Cl stretches due to the greater mass of the bromine atom. orgchemboulder.comlibretexts.orgvscht.cz

Interactive Data Table: Expected Vibrational Frequencies This table outlines the predicted FT-IR absorption bands for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500–3200 | Strong, Broad | Broadness is indicative of hydrogen bonding. orgchemboulder.com |

| Alkene (=C-H) | C-H Stretch | 3100–3000 | Medium | Characteristic of sp² C-H bonds. pressbooks.pub |

| Alkene (C=C) | C=C Stretch | 1680–1640 | Medium to Weak | The exact position is influenced by substitution. pressbooks.pub |

| Alcohol (C-O) | C-O Stretch | 1210-1050 | Strong | Position can indicate primary, secondary, or tertiary alcohol. libretexts.org |

| Chloroalkane (C-Cl) | C-Cl Stretch | 850–550 | Medium to Strong | Located in the fingerprint region. orgchemboulder.com |

In Raman spectroscopy, the non-polar C=C and C-Br bonds are expected to produce strong signals, complementing the FT-IR data where polar bonds like O-H and C-O are more prominent. aps.org

The presence of a hydroxyl group in this compound makes it both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds in the condensed phase (liquid or solid). This association significantly influences its physical properties and spectroscopic signature.

In the FT-IR spectrum, hydrogen bonding has a profound effect on the O-H stretching band. Compared to a free, non-hydrogen-bonded hydroxyl group which would exhibit a sharp absorption band around 3600-3700 cm⁻¹, intermolecular hydrogen bonding weakens the O-H bond. libretexts.org This weakening results in a shift of the absorption band to a lower frequency (a "red shift"), typically into the 3500–3200 cm⁻¹ region. orgchemboulder.comquora.com The band also becomes significantly broader and more intense. nih.govyoutube.com The extent of this broadening and the magnitude of the frequency shift can provide qualitative information about the strength and nature of the hydrogen-bonding network. For instance, polymeric associations of alcohol molecules lead to broader and more shifted bands compared to simple dimeric clusters. msu.edu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography stands as the definitive analytical method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For a chiral molecule like this compound, which possesses a stereocenter at the C2 carbon, this technique is invaluable for establishing its absolute stereochemistry.

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would unequivocally determine the absolute configuration (R or S) of the chiral center. purechemistry.orgnih.gov This is achieved through the analysis of anomalous dispersion effects, which are particularly pronounced for molecules containing heavier atoms like bromine. thieme-connect.de The resulting crystal structure would provide a precise map of atomic coordinates, revealing exact bond lengths, bond angles, and torsional angles.

Furthermore, the crystallographic data would elucidate the molecule's solid-state architecture. This includes the preferred conformation of the molecule within the crystal lattice and the detailed arrangement of molecules relative to one another (crystal packing). Crucially, it would map out the specific intermolecular interactions, such as the hydrogen-bonding network (e.g., distances and angles of O-H···O contacts) and any potential halogen bonding (C-X···O or C-X···X interactions), that stabilize the crystal structure. As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible databases.

Advanced Chromatographic-Mass Spectrometric Techniques for Reaction Monitoring and Purity Assessment

Hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are essential tools for analyzing complex reaction mixtures and assessing the purity of isolated products.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for monitoring the progress of a chemical reaction that produces this compound. Small aliquots can be taken from the reaction mixture over time and analyzed to track the consumption of reactants and the formation of the desired product, as well as any intermediates or byproducts. chromatographyonline.com

GC-MS is well-suited for volatile and thermally stable compounds. Given the presence of the polar hydroxyl group, derivatization might be necessary to enhance volatility and prevent peak tailing. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data for each eluting peak, allowing for their identification based on fragmentation patterns and molecular ion. 3m.com The high selectivity of mass spectrometry is particularly useful for distinguishing between various halogenated species that might be present. nih.govrestek.com

For less volatile or thermally sensitive compounds, LC-MS is the technique of choice. researchgate.net Given the polarity of the target molecule, methods like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a suitable polar-embedded column could be employed for effective separation before detection by the mass spectrometer. nih.govnih.gov

Interactive Data Table: Application of Chromatographic-Mass Spectrometric Techniques This table summarizes the roles and considerations for using GC-MS and LC-MS in the analysis of this compound.

| Technique | Primary Application | Key Considerations | Expected Outcome |

|---|---|---|---|

| GC-MS | Reaction monitoring, purity of volatile components | Potential need for derivatization of the -OH group. Selection of an appropriate column (e.g., mid-polarity). | Separation and identification of reactants, product, and volatile byproducts. Quantitative analysis of reaction progress. |

| LC-MS | Analysis of non-volatile materials, purity assessment | Selection of appropriate column (e.g., HILIC, C18) and mobile phase to retain and resolve polar analytes. | Separation and identification of the target compound from polar starting materials and non-volatile impurities. |

The synthesis of this compound via non-stereospecific routes will result in a racemic mixture (a 50:50 mixture of the R and S enantiomers). If an asymmetric synthesis is employed, or if a resolution is performed, it is crucial to determine the enantiomeric purity or enantiomeric excess (ee) of the product. Chiral chromatography is the gold standard for this analysis. researchgate.net

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient, diastereomeric complexes. phenomenex.com This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. chromatographyonline.com

Both chiral GC and chiral High-Performance Liquid Chromatography (HPLC) can be used. rug.nluma.es For chiral GC, cyclodextrin-based columns are commonly employed for the separation of chiral alcohols. acs.orgmdpi.com For chiral HPLC, polysaccharide-based CSPs are widely used and can separate a broad range of chiral compounds, including alcohols. phenomenex.com By integrating the areas of the two enantiomer peaks, the enantiomeric ratio and the enantiomeric excess can be accurately calculated. mit.edu

Synthetic Utility and Transformations Involving 1,4,4 Tribromo 1 Chlorobut 3 En 2 Ol

Role as a Versatile Building Block in Organic Synthesis

The unique arrangement of functional groups in 1,4,4-Tribromo-1-chlorobut-3-en-2-ol suggests its potential as a versatile building block in organic synthesis. The presence of multiple reactive sites—the hydroxyl group, the carbon-carbon double bond, and four halogen atoms—offers a platform for a variety of chemical modifications. This multifunctionality allows for the sequential or chemo- and regioselective introduction of different molecular fragments, leading to the construction of complex molecular architectures.

The interplay between the alcohol and the halogenated alkene moities could be exploited to create diverse chemical scaffolds. For instance, the hydroxyl group can be readily oxidized or converted into a better leaving group, while the vinyl halide portion can participate in cross-coupling reactions. The presence of both bromine and chlorine atoms also introduces the possibility of selective dehalogenation or substitution reactions, further enhancing its synthetic utility.

Derivatization Reactions to Access Novel Chemical Scaffolds

The derivatization of this compound can be approached through various transformations targeting its key functional groups.

Functional Group Interconversions

The hydroxyl group of this compound is a prime site for functional group interconversions. Standard oxidation reactions could convert the secondary alcohol into the corresponding ketone, 1,4,4-tribromo-1-chlorobut-3-en-2-one. This transformation would open up avenues for nucleophilic additions to the carbonyl group.

Conversely, the hydroxyl group can be derivatized to form ethers, esters, or converted into a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions. The halogen atoms, particularly the bromine atoms, could potentially be subjected to substitution reactions with various nucleophiles, although the reactivity would be influenced by the electronic effects of the adjacent groups.

Cyclization Reactions

The structure of this compound is amenable to various cyclization strategies to generate novel carbocyclic and heterocyclic scaffolds. Intramolecular reactions, such as an intramolecular Williamson ether synthesis via deprotonation of the alcohol and subsequent attack on a carbon bearing a halogen, could lead to the formation of cyclic ethers.

Furthermore, reactions involving the double bond, such as intramolecular Heck reactions, could be envisioned if the hydroxyl group is appropriately modified to contain an aryl or vinyl halide. While there is no specific literature on the cyclization of this compound, related structures like 1-aryl-4,4,4-trichlorobut-2-en-1-ones have been shown to undergo cyclization in the presence of a Brønsted superacid to form 3-trichloromethylindan-1-ones. nih.govbeilstein-journals.orgresearchgate.net

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The vinyl halide moiety in this compound makes it a potential substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.govrsc.org

Depending on the relative reactivity of the C-Br and C-Cl bonds, selective cross-coupling reactions could be achieved. For instance, Suzuki, Stille, or Sonogashira couplings could be employed to introduce aryl, vinyl, or alkynyl groups at the vinylic position. The success of these reactions would depend on the choice of catalyst, ligands, and reaction conditions to achieve the desired selectivity.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Coupling Partner | Potential Product Class |

| Suzuki Coupling | Organoboron Reagent | Arylated or vinylated butenol (B1619263) |

| Stille Coupling | Organotin Reagent | Arylated or vinylated butenol |

| Sonogashira Coupling | Terminal Alkyne | Alkynylated butenol |

| Heck Coupling | Alkene | Substituted diene |

| Buchwald-Hartwig Amination | Amine | Enamine or allylic amine derivative |

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, could potentially involve this compound. Its diverse functional groups could participate in various MCRs to rapidly build molecular complexity. For example, the hydroxyl group could react with an isocyanide and a carboxylic acid in a Passerini reaction, or with an isocyanide and an amine in a Ugi reaction, although the halogen substituents might influence the reactivity.

Broader Chemical Implications and Future Research Directions

Development of Novel Synthetic Methodologies Inspired by 1,4,4-Tribromo-1-chlorobut-3-en-2-ol Reactivity

The reactivity of this compound could inspire the development of novel synthetic methodologies. The interplay between the alcohol and the heavily halogenated alkene moiety could lead to new types of cyclization, rearrangement, and functional group interconversion reactions. For instance, intramolecular reactions could be explored where the hydroxyl group acts as a nucleophile, potentially leading to the formation of halogenated cyclic ethers or other complex heterocyclic systems. The development of such reactions would be a significant addition to the synthetic chemist's toolkit, offering new pathways to architecturally complex molecules.

Furthermore, the dense halogenation of this molecule could be exploited in the development of new cross-coupling strategies. The differential reactivity of the various carbon-halogen bonds (C-Cl vs. C-Br) under specific catalytic conditions could allow for selective functionalization, providing a platform for the synthesis of a diverse range of derivatives. Research in this area would not only expand the utility of this specific compound but also contribute to the broader field of selective C-H and C-X functionalization.

Exploration of Reactivity with Diverse Classes of Reagents (e.g., Organometallics, Radical Species)

A systematic investigation into the reactivity of this compound with various classes of reagents is a crucial next step. Organometallic reagents, such as Grignard reagents or organolithium compounds, could react at multiple sites, including the hydroxyl proton, the carbon bearing the chlorine, or through metal-halogen exchange at the tribromovinyl group. Understanding the chemoselectivity of these reactions would be key to harnessing the synthetic potential of this molecule.

The reaction with radical species is another promising area of exploration. The presence of multiple weak carbon-bromine bonds suggests that this compound could be a good substrate for radical reactions. For example, tin-free radical cyclizations or additions could be investigated, potentially leading to the formation of novel carbocyclic or heterocyclic structures. The study of these reactions would provide valuable insights into the behavior of polyhalogenated compounds under radical conditions. copernicus.org

Rational Design of Derivatives with Tunable Reactivity Profiles

The structure of this compound offers numerous possibilities for the rational design of derivatives with tailored reactivity. By modifying the substituents on the butene backbone or by protecting or activating the hydroxyl group, it should be possible to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity. For example, converting the hydroxyl group to a better leaving group could facilitate elimination or substitution reactions.

The polarity of the carbon-halogen bonds varies, with the C-F bond being the most polarized. pressbooks.pub This principle can be applied to the design of derivatives of this compound. The introduction of different halogens or other functional groups would alter the dipole moment and, consequently, the reactivity and physical properties of the molecule. pressbooks.pub This would allow for the creation of a library of related compounds with a spectrum of chemical behaviors, which could then be screened for interesting properties or applications.

Integration of this compound Chemistry into Flow Synthesis and Automated Platforms

The synthesis and manipulation of polyhalogenated compounds can often be hazardous due to their reactivity and potential toxicity. vapourtec.comrsc.org Continuous flow chemistry offers a safer and more efficient way to handle such materials. vapourtec.comrsc.orgrsc.orgresearchgate.net The integration of the synthesis and subsequent reactions of this compound into a flow platform would allow for better control over reaction parameters, improved safety, and easier scalability. rsc.orgrsc.orgresearchgate.net

Automated synthesis platforms could also be employed to rapidly explore the chemical space around this molecule. eubopen.org By using robotic systems to perform a large number of reactions in parallel, it would be possible to quickly screen different reagents and conditions, accelerating the discovery of new reactions and the optimization of existing ones. eubopen.org This high-throughput approach would be invaluable for mapping out the reactivity of this complex molecule and its derivatives.

Unexplored Stereochemical Aspects and Enantioselective Approaches

The this compound molecule contains a stereocenter at the carbon bearing the hydroxyl group (C-2). Therefore, it can exist as a pair of enantiomers. The stereochemistry of this center will likely have a profound impact on the molecule's reactivity and its interactions with other chiral molecules. Future research should focus on developing enantioselective syntheses of this compound to access each enantiomer in pure form.

Methods such as asymmetric reduction of a corresponding ketone precursor or kinetic resolution of the racemic alcohol could be explored. Furthermore, the development of stereoselective reactions starting from enantiopure this compound would be of great interest. For example, diastereoselective cyclization reactions could be investigated, where the stereochemistry of the starting material controls the stereochemical outcome of the product. The study of these stereochemical aspects is crucial for the potential application of this compound in areas such as asymmetric catalysis or medicinal chemistry.

Advanced Theoretical Modeling to Guide Experimental Discovery

Given the complexity of this compound, computational chemistry and theoretical modeling will be indispensable tools for guiding experimental work. nih.gov Density functional theory (DFT) and other high-level computational methods can be used to predict the molecule's structure, stability, and spectroscopic properties. nih.govnsf.gov These calculations can also provide insights into the reaction mechanisms of its potential transformations, helping to rationalize observed reactivity and predict the outcome of new reactions.

Theoretical models can be used to study the bond dissociation energies of the various C-X bonds, predicting which are most likely to be cleaved under different conditions. nsf.gov Furthermore, computational screening of potential catalysts for selective functionalization could save significant experimental effort. The synergy between theoretical modeling and experimental investigation will be crucial for unlocking the full potential of this intriguing molecule.

Green Chemistry Principles in the Synthesis and Application of Halogenated Alcohols

The synthesis and use of halogenated compounds often raise environmental concerns. rsc.org Therefore, the application of green chemistry principles to the chemistry of this compound is of paramount importance. organic-chemistry.orgpaperpublications.orgnih.gov This includes the development of synthetic routes that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient. rsc.orgorganic-chemistry.orgpaperpublications.orgrsc.org

For example, exploring catalytic methods for the synthesis of this compound would be a significant improvement over stoichiometric approaches. rsc.org The use of greener solvents, such as water or supercritical fluids, should also be investigated. paperpublications.org Furthermore, research into the biodegradability and environmental fate of this compound and its derivatives would be essential for assessing their long-term environmental impact. By incorporating green chemistry principles from the outset, the development of the chemistry of this compound can be pursued in a more sustainable and responsible manner.

Q & A

Q. What are the recommended methods for synthesizing 1,4,4-Tribromo-1-chlorobut-3-en-2-ol with high purity?

- Methodological Answer : Synthesis should follow a stepwise halogenation protocol under inert conditions (e.g., nitrogen atmosphere) to prevent decomposition. Begin with a butenol precursor, introducing bromine and chlorine via electrophilic addition, ensuring stoichiometric control to avoid over-halogenation. Purification should involve column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents. Purity validation requires GC-MS (gas chromatography-mass spectrometry) and ¹H/¹³C NMR to confirm halogen positioning and absence of side products. Safety protocols mandate fume hood use, PPE, and waste neutralization for halogenated byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- Spectroscopy : Use FT-IR to identify O-H and C-Br/Cl stretches; 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.

- X-ray crystallography : For unambiguous structural determination, grow single crystals via slow evaporation in dichloromethane/hexane.

- Computational modeling : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to predict electronic properties (e.g., dipole moments, frontier orbitals) and compare with experimental data .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the thermal stability of this compound under varying conditions?

- Methodological Answer : Design a controlled thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) study:

- Variables : Temperature ramp rates (5–20°C/min), atmospheric conditions (N₂ vs. O₂), and sample mass (5–20 mg).

- Controls : Include inert reference materials (e.g., alumina) to calibrate thermal drift.

- Replication : Perform triplicate runs to assess reproducibility. Data interpretation should focus on decomposition onset temperatures and exothermic/endothermic peaks, correlating with halogen loss via evolved gas analysis (EGA-MS) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

- Methodological Answer : Apply systematic review and meta-analysis:

- Data harmonization : Normalize reaction conditions (solvent polarity, temperature, catalyst loading) using dimensionless parameters (e.g., normalized rate constants).

- Triangulation : Cross-validate results via independent methods (e.g., kinetic studies, computational simulations) to identify outliers.

- Error analysis : Quantify measurement uncertainties using standard deviations from replicated experiments. Address discrepancies by testing hypotheses under controlled variables (e.g., trace moisture effects on hydrolysis) .

Q. What strategies are effective for analyzing the stereochemical outcomes of nucleophilic substitution reactions involving this compound?

- Methodological Answer : Employ a combination of experimental and theoretical approaches:

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to infer transition-state geometry.

- Molecular dynamics (MD) simulations : Model nucleophile approach trajectories to predict stereoselectivity, validated by experimental optical rotation data .

Notes for Methodological Rigor

- Safety Compliance : All procedures must adhere to institutional chemical hygiene plans, with particular attention to halogenated compound toxicity .

- Data Transparency : Publish raw datasets (e.g., NMR spectra, computational input files) in supplementary materials to enable replication.

- Error Reporting : Use confidence intervals or Bayesian posterior distributions for kinetic/thermodynamic parameters to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.